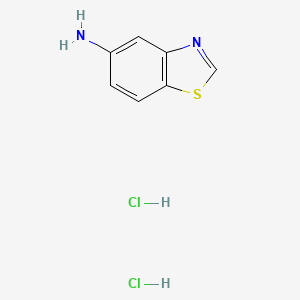

1,3-Benzothiazol-5-amine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8Cl2N2S |

|---|---|

Molecular Weight |

223.12 g/mol |

IUPAC Name |

1,3-benzothiazol-5-amine;dihydrochloride |

InChI |

InChI=1S/C7H6N2S.2ClH/c8-5-1-2-7-6(3-5)9-4-10-7;;/h1-4H,8H2;2*1H |

InChI Key |

KXAHWBVSTVTXIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CS2.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzothiazol 5 Amine Dihydrochloride and Analogues

Established Synthetic Pathways to the Benzothiazole (B30560) Core

The construction of the fundamental benzothiazole skeleton has been approached through several well-established synthetic routes. The most prevalent and widely utilized method involves the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.govijper.org This versatile approach allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring by selecting the appropriate reaction partner. Common reactants include aldehydes, ketones, carboxylic acids, acyl chlorides, esters, and nitriles. mdpi.comijper.org

Alternative strategies for forming the benzothiazole core have also been developed. These include:

Reaction of ortho-halogenated anilines: Benzothiazoles can be synthesized from the reaction of ortho-halogenated anilines with reagents like isothiocyanates, carbon disulfide, or a combination of aldehydes and sulfur. mdpi.comnih.gov

Intramolecular Cyclization: Another key pathway is the intramolecular cyclization of precursor molecules such as ortho-halogenated analogs or thiobenzanilides. mdpi.comnih.govijper.org For instance, the Jacobson cyclization of thiobenzanilides is a classic method for forming the benzothiazole ring. ijper.org Copper- and palladium-catalyzed intramolecular C-S cross-coupling of ortho-iodothioanilides or related thiobenzanilides provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

Specific Chemical Transformations for 1,3-Benzothiazol-5-amine (B72588) Dihydrochloride (B599025) Synthesis (e.g., Reduction of Nitro Derivatives)

The synthesis of 1,3-Benzothiazol-5-amine specifically requires the introduction of an amino group onto the benzene (B151609) ring portion of the fused heterocycle. A common and highly effective strategy in aromatic chemistry for installing an amino group is the reduction of a nitro group precursor. acs.org This transformation is a powerful and widely used method for introducing an amine functionality into a molecule. acs.orggoogle.com

The synthetic sequence for obtaining 1,3-Benzothiazol-5-amine typically involves:

Formation of a suitable benzothiazole precursor.

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. The nitration of acylated 2-aminobenzothiazoles has been shown to be an effective method for producing 2-amino-6-nitrobenzothiazole (B160904) with high selectivity, which can be a crucial intermediate. google.com A similar regioselective nitration would be required to yield the 5-nitro isomer.

Reduction: The nitro group is then reduced to the corresponding amino group (-NH₂). This reduction is a standard procedure and can be accomplished using various reagents, including catalytic hydrogenation or chemical reducing agents like tin or zinc in acidic media. google.com

Salt Formation: The resulting 1,3-Benzothiazol-5-amine is a basic compound. To produce the dihydrochloride salt, the amine is treated with hydrochloric acid (HCl). This reaction protonates the basic nitrogen atoms—the amino group on the benzene ring and the nitrogen atom in the thiazole (B1198619) ring—to form the stable dihydrochloride salt.

This multi-step process, particularly the nitration followed by reduction, represents a standard and reliable pathway for the synthesis of aromatic amines like 1,3-Benzothiazol-5-amine. google.com

Green Chemistry Principles in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to create more sustainable and environmentally friendly processes. bohrium.comairo.co.in These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. airo.co.in

Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with environmentally benign alternatives such as water, ethanol, or ionic liquids. airo.co.inorgchemres.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with the aid of microwave irradiation or heterogeneous catalysts, which minimizes waste and simplifies product purification. airo.co.inekb.eg

Energy-Efficient Methods: Employing techniques like microwave irradiation and ultrasound assistance to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. airo.co.inmdpi.com

Use of Recyclable Catalysts: Utilizing heterogeneous or reusable catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing cost and waste. mdpi.comnih.govorgchemres.org Examples include ZnO-beta zeolite and silica-supported sodium hydrogen sulfate (B86663). nih.govekb.eg

Alternative Reagents: Exploring novel and greener reagents, such as the use of carbon dioxide (CO₂) as a C1 source for cyclization with 2-aminothiophenols. nih.gov

These methodologies contribute to making benzothiazole synthesis more economical and ecologically sustainable. bohrium.com

Catalyst-Assisted Synthetic Approaches

Catalysis plays a pivotal role in the modern synthesis of benzothiazoles, offering enhanced efficiency, selectivity, and milder reaction conditions. A wide variety of catalysts have been employed for the key condensation and cyclization reactions. ekb.egmdpi.com

Catalyst-assisted approaches can be broadly categorized:

Heterogeneous Catalysis: Solid-supported catalysts are advantageous due to their ease of separation and recyclability. Examples include ZnO-beta zeolite, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), and tin pyrophosphate (SnP₂O₇), which have been used for the condensation of 2-aminothiophenol (B119425) with aldehydes. nih.govekb.eg

Homogeneous Metal Catalysis: Transition metals like copper and palladium are highly effective. Copper salts catalyze the condensation of 2-aminobenzenethiols with nitriles, while palladium on carbon (Pd/C) can be used for the cyclization of o-iodothiobenzanilide derivatives under mild, room-temperature conditions. organic-chemistry.orgacs.org Vanadyl sulfate (VOSO₄) has also been reported as an efficient catalyst. mdpi.com

Non-Metal Catalysis: Non-metallic species can also effectively promote benzothiazole synthesis. A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) or ammonium (B1175870) chloride (NH₄Cl) can catalyze the condensation of 2-aminothiophenol and aldehydes. mdpi.comnih.gov

Biocatalysis: Enzymes offer a green and highly selective catalytic option. Commercial laccases have been successfully used to catalyze the condensation of 2-aminothiophenol with aromatic aldehydes. mdpi.comnih.gov

Photocatalysis: Visible-light-promoted synthesis provides a metal-free and energy-efficient route for the cyclization of thiobenzanilides to form benzothiazoles. organic-chemistry.org

The table below summarizes various catalyst-assisted methods for the synthesis of the benzothiazole core.

| Catalyst | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| SnP₂O₇ | 2-Aminothiophenol + Aromatic Aldehydes | Short reaction times (8–35 min), reusable catalyst | High (87–95%) | mdpi.comnih.gov |

| H₂O₂/HCl | 2-Aminothiophenol + Aldehydes | Ethanol, room temperature, 1 h | Excellent | nih.gov |

| Ammonium Chloride (NH₄Cl) | 2-Aminobenzenethiol + Benzaldehyde | Methanol-water, room temperature, 1 h, recyclable catalyst | High | mdpi.comnih.gov |

| Commercial Laccases | 2-Aminothiophenol + Aryl-aldehydes | Green, enzymatic catalysis | Not specified | mdpi.comnih.gov |

| Pd/C | o-Iodothiobenzanilide derivatives | Room temperature, ligand-free | High | organic-chemistry.org |

| VOSO₄ | 2-Aminobenzenethiol + Aldehydes | Ethanol, room temperature, 40-50 min | Excellent (87-92%) | mdpi.com |

| ZnO-beta zeolite | 2-Aminothiophenol + Aldehydes | Heterogeneous, reusable catalyst | High | ekb.eg |

Multicomponent Reaction Strategies for Benzothiazole Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly efficient for creating molecular diversity. mdpi.com They are particularly valuable for the derivatization of the benzothiazole scaffold, allowing for the rapid assembly of complex molecules from simple starting materials. nih.gov

Several MCR strategies have been developed for benzothiazole synthesis and derivatization:

Three-Component Synthesis of 2-Substituted Benzothiazoles: A one-pot, three-component reaction of nitroarenes, alcohols, and sulfur powder can produce 2-substituted benzothiazoles in good yields. organic-chemistry.org Another approach involves the reaction of o-iodoanilines or other aromatic amines with a sulfur source like K₂S or elemental sulfur and a carbon source like DMSO or an aldehyde. organic-chemistry.orgnih.gov

Synthesis of Fused-Ring Systems: MCRs are effective for building more complex, fused heterocyclic systems. For example, the reaction of 2-aminobenzothiazole (B30445), an aromatic aldehyde, and an active methylene (B1212753) compound can yield pyrimido[2,1-b]benzothiazole derivatives. mdpi.comresearchgate.net A similar three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones can be catalyzed by Sc(OTf)₃ under microwave irradiation to produce benzothiazole-quinazolinones. mdpi.com

These MCR strategies exemplify atom-economical and efficient methods for expanding the library of benzothiazole derivatives for various applications. mdpi.com

Derivatization and Structural Modification of 1,3 Benzothiazol 5 Amine Dihydrochloride

Functionalization at the Amine Moiety (e.g., Urea Derivatives)

The primary amine group at the 5-position of the benzothiazole (B30560) ring is a key site for functionalization, allowing for the introduction of diverse structural motifs. One of the most explored modifications is the formation of urea and thiourea derivatives. These are typically synthesized by reacting the 1,3-benzothiazol-5-amine (B72588) with various isocyanates or isothiocyanates.

This reaction introduces a flexible and hydrogen-bond-rich urea linker, which can significantly influence the molecule's interaction with biological targets. For instance, a series of urea analogues of 2-aryl-benzothiazol-5-amines were synthesized and identified as promising compounds. nih.gov In one study, researchers designed and synthesized a series of 1-((-6-substituted-2-yl)-3-(4H-1,2,4 triazole-3-yl)urea derivatives, highlighting the amine moiety as a critical anchor point for building more complex structures. derpharmachemica.com The synthesis often involves a straightforward amide coupling, starting from the parent amine (like 6-methoxy-2-aminobenzothiazole) and a corresponding isocyanate or isothiocyanate. mdpi.com

Table 1: Examples of Urea Derivatives from Benzothiazole Amines

| Starting Amine | Reagent | Resulting Derivative Type | Reference |

| 2-Aryl-benzothiazol-5-amine | Isocyanates | N-(2-Aryl-benzothiazol-5-yl)urea | nih.gov |

| 6-Substituted-2-aminobenzothiazole | 4H-1,2,4-triazol-3-yl isocyanate | 1-((6-Substituted-2-yl)-3-(4H-1,2,4-triazol-3-yl)urea | derpharmachemica.com |

| 6-Methoxy-2-aminobenzothiazole | 3-Methoxyphenylisocyanate | N-(6-Methoxy-benzothiazol-2-yl)-N'-(3-methoxyphenyl)urea | mdpi.com |

| 5-Benzyloxy-7-bromo-2-aminobenzothiazole | Ethylisocyanate | N-(5-Benzyloxy-7-bromo-benzothiazol-2-yl)-N'-(ethyl)urea | mdpi.com |

Systematic Substitutions on the Benzene (B151609) Ring of the Benzothiazole System

Common substitutions include halogens (chloro, fluoro), electron-donating groups (methoxy), and electron-withdrawing groups (nitro, cyano). For example, 4-chloro-6-nitro-2-aminobenzothiazole has been used as a starting material for further synthesis. semanticscholar.orgresearchgate.net The synthesis of these substituted amines often begins with a correspondingly substituted aniline (B41778), which is then cyclized to form the benzothiazole ring. For instance, 6-substituted-2-aminobenzothiazoles can be prepared through the condensation of a p-substituted aniline with ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalyst like bromine. Research has shown that the nature and position of these substituents can be critical; for example, a chloro group at position 6 was found to be important for certain biological activities. nih.gov

Table 2: Representative Substitutions on the Benzene Ring

| Position | Substituent Group | Example Compound | Reference |

| 4 | Methoxy (B1213986) (-OCH3) | 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-(4-substituted phenyl)thiazolidin-4-one | nih.gov |

| 6 | Chloro (-Cl) | 6-Chloro-2-aminobenzothiazole | mdpi.com |

| 6 | Nitro (-NO2) | 2-Amino-6-nitrobenzothiazole (B160904) | nih.gov |

| 6 | Cyano (-CN) | 2-(2-(Substituted phenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile | nih.gov |

| 4, 6 | Chloro, Nitro | 4-Chloro-6-nitro-2-aminobenzothiazole | semanticscholar.orgresearchgate.net |

Transformations at the Thiazole (B1198619) Ring (e.g., C-2 position)

The thiazole ring, particularly the C-2 position, is another hot spot for structural modification. wikipedia.org The reactivity at this position allows for the introduction of a wide array of substituents, which can profoundly alter the molecule's properties. The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. nih.gov

A common method involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes, acyl chlorides, or carboxylic acids. nih.govmdpi.comorganic-chemistry.org This approach directly installs a desired substituent at the C-2 position. For example, reacting 2-aminobenzenethiol with aromatic aldehydes yields 2-arylbenzothiazoles. mdpi.com Other synthetic routes can start from 2-aminobenzothiazole (B30445) itself, where the amino group is either replaced or used as a handle for further reactions. For instance, the amino group can be converted into a different functional group, or it can be used to link other molecular fragments, effectively creating a C-2 substituted system. nih.gov

Design and Synthesis of Fused Heterocyclic Analogues

An advanced modification strategy involves the synthesis of polycyclic systems where another heterocyclic ring is fused to the benzothiazole core. This approach creates rigid, conformationally constrained analogues with unique three-dimensional shapes.

Several synthetic methodologies have been developed to construct such fused systems. For example, novel benzothiazolo-fused 5H-benzo[d]pyrazolo[5,1-b] nih.govnih.govoxazines and 1H-pyrazoles have been synthesized through an N,N-bond forming heterocyclization reaction. nih.gov This method demonstrates the versatility of using substituted benzothiazoles as building blocks for more complex heterocyclic structures. nih.gov Another example is the synthesis of benzo nih.govwikipedia.orgthiazolo[2,3-c] nih.govmdpi.comwikipedia.orgtriazole derivatives. semanticscholar.org These tricyclic compounds are formed via an intramolecular ring closure, where the thiazole ring is formed in the final step. semanticscholar.org Furthermore, 2-aminobenzothiazole derivatives have been used to synthesize fused systems like 3-aminoimidazo[2,1-b] nih.govnih.govbenzothiazoles through multicomponent reactions. nih.gov The reaction of 2-aminobenzothiazole with chloroacetyl chloride followed by cyclization with thiourea can be used to form a second thiazole ring, creating bis-thiazolo compounds. nih.gov

Molecular Hybridization Strategies Utilizing the 1,3-Benzothiazol-5-amine Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units with known biological activity) into a single hybrid molecule. The 1,3-benzothiazole scaffold is frequently used as one of the core components in this approach. The goal is to create chimeric molecules with potentially improved activity, better selectivity, or a novel mechanism of action. researchgate.net

A prominent example is the hybridization of the benzothiazole core with a 1,2,3-triazole moiety. rsc.org In one study, benzothiazole azides were prepared and then coupled with other fragments via cycloaddition to create 1,2,3-triazole-benzothiazole molecular conjugates. rsc.org This strategy combines the structural features of both heterocyclic systems. Another approach involves creating hybrids of benzothiazole and piperazine. Researchers have synthesized benzo[d]thiazol-2-yl(piperazin-1-yl)methanones by coupling 5-substituted benzo[d]thiazole-2-carboxylates with various alicyclic amines. rsc.org These examples underscore the utility of the benzothiazole scaffold as a foundational element for constructing complex hybrid molecules with tailored properties. nih.govmdpi.com

Mechanistic Insights into the Biological Activity of 1,3 Benzothiazol 5 Amine Derivatives in Vitro

Molecular Target Identification and Validation (in vitro)

The versatility of the benzothiazole (B30560) scaffold allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.org In vitro screening and molecular studies have identified and validated several key molecular targets.

Notably, in the realm of oncology, specific protein kinases have been identified as primary targets. Certain benzothiazole derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, two enzymes that play synergistic roles in tumor progression. nih.gov Other research has focused on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with hybrid molecules of benzothiazole and 1,2,3-triazole showing potent inhibitory activity. rsc.org

Beyond cancer, benzothiazole derivatives have been investigated for other conditions. For neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been identified as targets. nih.gov For bacterial infections, the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria, has been validated as a target for sulfonamide-containing benzothiazole derivatives. mdpi.com The benzothiazole nucleus has also been utilized as a cardiovascular modulator that acts on several G-protein coupled receptors. nih.gov

The table below summarizes the in vitro activity of selected 1,3-benzothiazole derivatives against various molecular targets.

| Compound | Target(s) | Cell Line/Assay | Activity (IC₅₀) |

| Compound 4f | VEGFR-2, BRAF | Enzyme Assay | 0.071 µM (VEGFR-2), 0.194 µM (BRAF) |

| Compound 4f | Anticancer | HePG-2 (Liver Cancer) | 5.05 µM |

| Compound 4r | Anticancer | HePG-2 (Liver Cancer) | 8.10 µM |

| Compound 2j | Anticancer | Prostate Cancer Cell Line | 15.42 ± 0.16 µM |

| Compound 8a | Anticancer | T47-D (Breast Cancer) | 13 µM |

| Compound 3 | Anti-Alzheimer's | Enzyme Assay | 0.90 ± 0.20 µM (AChE), 1.10 ± 0.40 µM (BuChE) |

| Compound 16b | Antimicrobial | DHPS Enzyme Assay | 7.85 µg/mL |

| Compound 16c | Antimicrobial | S. aureus | 0.025 mM (MIC) |

Data sourced from multiple in vitro studies. nih.govrsc.orgnih.govmdpi.comnih.gov

Elucidation of Receptor-Ligand Interactions (in vitro)

Molecular docking and in silico studies are crucial for visualizing and understanding the interactions between benzothiazole derivatives (the ligands) and their biological targets (the receptors) at the molecular level. nih.gov These studies reveal the specific binding modes and the key amino acid residues within the receptor's active site that are essential for ligand recognition and biological activity.

For instance, in the inhibition of protein kinases, interactions within the ATP-binding site are paramount. biointerfaceresearch.com Molecular modeling of a potent benzothiazole-triazole hybrid (Compound 8a) targeting EGFR showed it forming a hydrogen bond with the key amino acid Met769 in the active site, with a binding energy of -29.48 kcal/mol. rsc.org Similarly, studies on 1,5-benzothiazepine derivatives as anticancer agents revealed interactions with residues such as Phe 201, Leu 40, and Tyr 206, involving both hydrogen bonds and non-hydrogen bonding interactions. nih.gov The hydrogen bond lengths between these ligands and protein residues were found to be in the range of 1.93 to 2.85 Å. nih.gov

The table below details the specific receptor-ligand interactions for representative benzothiazole derivatives as determined by in silico analysis.

| Ligand | Receptor | Key Interacting Residues | Interaction Type(s) | Binding Energy (kcal/mol) |

| Compound 8a | EGFR Tyrosine Kinase | Met769, Lys721 | Hydrogen Bonding | -29.48 |

| Compound 2c | Anticancer Target | Phe 201, Leu 40, Tyr 206, Asp 300 | H-bonding, Non-H-bonding | Not Specified |

| Compound 2d | Anticancer Target | Phe 170, Thr 66, Leu 138 | H-bonding, Non-H-bonding | Not Specified |

| Compound 5a | Pim-1 Kinase | Lys 67 | Hydrogen Bonding | -11.46 |

| Compound 5b | Pim-1 Kinase | Lys 67 | Hydrogen Bonding | -12.66 |

Data compiled from molecular docking studies. rsc.orgnih.govresearchgate.net

Enzymatic Mechanism of Action Studies (in vitro)

In vitro enzymatic assays are fundamental to determining the precise mechanism by which 1,3-benzothiazole derivatives inhibit their target enzymes. These studies quantify the inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), and can help elucidate the mode of inhibition (e.g., competitive, non-competitive).

Several studies have demonstrated potent enzymatic inhibition by benzothiazole derivatives. For example, a series of hybrids bearing 1,3,4-thiadiazole were evaluated for their inhibitory impact on VEGFR-2 and BRAF kinases, with compound 4f showing IC₅₀ values of 0.071 µM and 0.194 µM, respectively, comparable to the reference drug sorafenib. nih.gov In the context of Alzheimer's disease, novel benzothiazole-thiadiazole-based thiazolidinone derivatives were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The antimicrobial action of certain derivatives has been linked to the inhibition of the dihydropteroate synthase (DHPS) enzyme. mdpi.com This mechanism involves competition with the enzyme's natural substrate, 4-aminobenzoic acid (PABA). mdpi.com Furthermore, other benzothiazole derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. nih.govnih.gov

The following table presents the enzymatic inhibitory activities of various benzothiazole derivatives against their respective targets.

| Compound Series | Target Enzyme | Most Potent Compound | IC₅₀ Value |

| Benzothiazole-1,3,4-Thiadiazole Hybrids | VEGFR-2 | 4f | 0.071 µM |

| Benzothiazole-1,3,4-Thiadiazole Hybrids | BRAF Kinase | 4f | 0.194 µM |

| Thiazolidinone-based Benzothiazoles | Acetylcholinesterase (AChE) | 3 | 0.90 ± 0.20 µM |

| Thiazolidinone-based Benzothiazoles | Butyrylcholinesterase (BuChE) | 3 | 1.10 ± 0.40 µM |

| Pyrazolone-based Benzothiazoles | Dihydropteroate Synthase (DHPS) | 16b | 7.85 µg/mL |

| Hydroxypyrazolone-linked Benzothiazoles | α-Glucosidase | 3r | 657.10 ± 6.78 µg/ml |

Data gathered from in vitro enzymatic inhibition assays. nih.govnih.govmdpi.comnih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis (in vitro)

Beyond direct enzyme inhibition, the biological activity of 1,3-benzothiazole derivatives is also a result of their ability to modulate complex cellular pathways and signaling cascades. In vitro studies using cancer cell lines have shown that these compounds can influence critical processes like cell cycle progression and apoptosis (programmed cell death).

For instance, compound 4f, a dual BRAF/VEGFR-2 inhibitor, was found to induce cell cycle arrest at the G2-M and S phases in cancer cells. nih.gov This disruption of the normal cell division cycle is a key mechanism for its antiproliferative effects. Several studies have corroborated that benzothiazole-containing compounds can trigger cell cycle arrest and apoptosis by inhibiting targets like EGFR tyrosine kinase. rsc.org

The induction of apoptosis is a highly sought-after characteristic for anticancer agents. Thiazole (B1198619) derivatives have been shown to induce apoptosis in leukemia cells by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net This highlights the ability of the broader thiazole chemical class, which includes benzothiazoles, to interfere with fundamental cellular survival pathways.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric nature of substituents on the benzothiazole (B30560) ring system profoundly dictates the molecule's interactions with biological targets, thereby influencing its efficacy. The distribution of electrons, shaped by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), and the size and shape of these groups are key determinants of activity.

Electronic Effects: The electronic properties of substituents can alter the charge distribution across the benzothiazole molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and π-π stacking with receptor sites.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), halogens (-Cl, -Br, -F), and carboxyl (-COOH) generally enhance the biological potency of benzothiazole derivatives in several contexts. For instance, the presence of EWGs has been associated with better antitubercular activity. chemistryjournal.net In the context of antiproliferative activity, the introduction of a nitro or cyano group at the C-6 position was found to increase efficacy. nih.gov For antifungal activity, EWGs such as -Cl, -NO2, -F, and -Br on a phenyl ring attached to a benzothiazole-hydrazone scaffold were shown to increase potency. nih.gov

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) can also positively influence activity, often by participating in hydrogen bonding. Methoxy substituents have been linked to anti-Alzheimer's activity, while amino and hydroxyl groups contribute to anticancer properties. pharmacyjournal.in In studies of benzothiazole-hydrazones, EDGs like -OH and -OCH3 on an attached phenyl ring were found to increase antibacterial activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents (steric properties) are critical for ensuring a proper fit within the binding pocket of a biological target.

Hydrophobicity and Bulk: The presence of hydrophobic moieties is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in For instance, substituting a phenyl group at the C2 position can confer anti-inflammatory and anticancer properties. pharmacyjournal.in The addition of bulky groups can enhance binding through hydrophobic interactions. However, excessively large groups may cause steric hindrance, preventing the molecule from accessing the binding site.

Lipophilicity: The substitution of strong electronegative atoms like chlorine or bromine at the para position of a phenyl ring attached to the benzothiazole core can enhance the lipophilicity of the compounds, which is often correlated with improved cytotoxicity. ijper.org

The interplay between electronic and steric factors is summarized in the table below.

| Substituent Property | Example Groups | Position(s) | Observed Impact on Biological Activity | Reference(s) |

| Electronic | ||||

| Electron-Withdrawing | -NO2, -CN, Halogens | C6, Phenyl Ring | Increased antiproliferative, antifungal, and antitubercular activity. | chemistryjournal.netnih.govnih.gov |

| Electron-Donating | -OH, -OCH3, -NH2 | C6, Phenyl Ring | Enhanced anticancer, anti-Alzheimer's, and antibacterial activity. | nih.govpharmacyjournal.in |

| Steric | ||||

| Hydrophobic/Bulky | Phenyl, Substituted Phenyl | C2 | Conferred anti-inflammatory, anticonvulsant, and anticancer properties. | pharmacyjournal.in |

| Lipophilic | -Cl, -Br | Para-position on Phenyl Ring | Enhanced lipophilicity and improved cytotoxicity. | ijper.org |

Positional Effects of Functional Groups on Biological Activity Profiles

The specific location of functional groups on the 1,3-benzothiazole nucleus is a critical determinant of the resulting compound's biological activity and selectivity. The active sites for substitution on the benzothiazole molecule are primarily positions 2, 4, 5, 6, and 7, with substitutions at C2 and C6 being particularly well-studied for their impact on pharmacological effects. benthamscience.compharmacyjournal.in

Position 2: This is one of the most frequently modified positions. The introduction of various moieties at C2 leads to a wide spectrum of activities.

Aryl/Substituted Phenyl Groups: Attaching phenyl or substituted phenyl groups at this position has been shown to yield compounds with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

Amino Group: Modification of an amino group at the C2 position can lead to potent p56lck inhibitors, which are relevant for cancer and immunosuppression. biointerfaceresearch.com

Thiol and Pyrazoline Moieties: These groups at C2 also strengthen the biological activity of the benzothiazole core. pharmacyjournal.in

Position 5: Substitution at the C5 position can significantly modulate potency. Replacing hydrogen with chlorine or fluorine at this position has been noted to increase the potency of certain compounds. pharmacyjournal.in However, in other cases, substitution can be detrimental. For example, a methoxy group at the 5th position of a benzothiazole ring was found to reduce binding potency to the acetylcholinesterase (AChE) enzyme, likely by altering the compound's conformation. rsc.org

Position 6: This position is another key site for modification that influences biological outcomes.

Amidino groups at the C6 position have been linked to potent cytostatic activities against malignant cell lines. chemistryjournal.net

Halogen substitution is also significant. A para-chlorophenyl substituent at position 6 was deemed suitable for further SAR exploration in the development of Hsp90 inhibitors. mdpi.com

The following table summarizes the influence of substituent positions on the biological activities of benzothiazole derivatives.

| Position | Substituent Type | Resulting Biological Activity Profile | Reference(s) |

| C2 | Phenyl / Substituted Phenyl | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory | pharmacyjournal.in |

| Amino Group | p56lck Inhibition | biointerfaceresearch.com | |

| Thiol / Pyrazoline | General enhancement of biological activity | pharmacyjournal.in | |

| C5 | -Cl, -F | Increased potency | pharmacyjournal.in |

| -OCH3 | Decreased binding to AChE enzyme | rsc.org | |

| C6 | -OH, -OCH3, -CH3 | Increased potency | pharmacyjournal.in |

| Amidino Group | Potent cytostatic activity | chemistryjournal.net | |

| Halogen (-Cl) | Suitable for Hsp90 inhibition | mdpi.com |

Conformational Effects and Chirality in Derivative Activity

The three-dimensional structure of a molecule, including its conformation and chirality, is fundamental to its interaction with specific biological targets. For benzothiazole derivatives, these spatial characteristics can significantly influence binding affinity and biological activity.

Planarity and Dihedral Angles: In derivatives such as 2-(2′-aminophenyl)benzothiazole, the molecule adopts a nearly planar structure, with the angle between the benzothiazole plane and the phenyl ring being very small (4-6°). nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. Computational studies on other 2-aminobenzothiazole (B30445) derivatives have shown that conformers with dihedral angles of 0° and 180° between the benzothiazole and an attached phenyl ring are energetically the most stable. mdpi.com

Substituent-Induced Conformational Changes: The introduction of certain substituents can alter the preferred conformation, which in turn affects biological activity. For instance, a methoxy group at the 5th position of the benzothiazole ring was suggested to affect the conformation of the molecule, leading to a different interaction profile and reduced binding to its target enzyme. rsc.org

Chirality: Chirality, or the "handedness" of a molecule, can be a critical factor for biological activity, as biological receptors are themselves chiral. While extensive research on the specific impact of chirality in 1,3-benzothiazol-5-amine (B72588) derivatives is not widely detailed in the provided search results, general principles of medicinal chemistry suggest its importance. The introduction of a stereocenter, for example in a side chain attached to the benzothiazole core, would likely result in enantiomers with different biological potencies. One enantiomer may fit perfectly into a receptor's binding site, while the other may fit poorly or not at all, leading to significant differences in activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.th These models are invaluable tools in drug design, enabling the prediction of the activity of novel compounds and the optimization of lead structures. thaiscience.info Several 2D and 3D-QSAR studies have been successfully applied to benzothiazole derivatives to understand the structural requirements for various pharmacological activities.

Model Development and Validation: QSAR models are typically developed using a "training set" of compounds with known activities and then validated using an external "test set." chula.ac.th The statistical quality of a model is assessed by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). chula.ac.thbenthamdirect.com

Key Descriptors: The models rely on calculating molecular descriptors that quantify different physicochemical properties of the molecules. For benzothiazole derivatives, important descriptors have been found to include:

Electronic Descriptors: Partial charges and parameters related to hydrophilicity (e.g., R1-DeltaEpsilonC, R1-XKHydrophilicArea). chula.ac.thbenthamdirect.com

Steric and Shape Descriptors: Subdivided and water-accessible surface areas, which describe the size and shape of the molecule. benthamdirect.com

Topological Descriptors: Adjacency and distance matrices, which relate to the connectivity of atoms within the molecule. benthamdirect.com

Applications in Benzothiazole Research:

p56lck Inhibition: QSAR studies on benzothiazole analogs as inhibitors of the p56lck protein tyrosine kinase have developed predictive models with good correlation coefficients (r² up to 0.983, q² of 0.723). benthamdirect.com These models highlighted the importance of surface area and partial charge descriptors.

Anticancer Activity: A Group-based QSAR (G-QSAR) model for the anticancer potential of 40 benzothiazole derivatives identified that the presence of hydrophobic groups on one fragment (R1) would potentiate activity. The best model showed good statistical significance (r² = 0.81, q² = 0.75, pred_r² = 0.70). chula.ac.th

3D-QSAR (CoMFA/CoMSIA): Three-dimensional QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been used. A 3D-QSAR study on p56lck inhibitors produced models with high q² (0.710) and r² (0.966) values, providing a visual representation of how steric and electrostatic fields around the molecule influence activity. ijpsr.com

The table below summarizes key findings from various QSAR studies on benzothiazole derivatives.

| Study Focus | Model Type | Key Descriptors | Statistical Significance | Reference(s) |

| p56lck Inhibition | 2D-QSAR | Surface area, partial charge, adjacency/distance matrix | r² = 0.983, q² = 0.723, pred_r² = 0.765 | benthamdirect.com |

| Anticancer Activity | G-QSAR | Hydrophilicity, electronic, chain count | r² = 0.81, q² = 0.75, pred_r² = 0.70 | chula.ac.th |

| p56lck Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | q² = 0.710, r² = 0.966 | ijpsr.com |

Rational Design Principles Derived from SAR and SMR Analyses

The collective insights from SAR, SMR, and QSAR studies provide a foundation for the rational design of novel 1,3-benzothiazole derivatives with improved potency, selectivity, and desired pharmacological profiles. This approach moves beyond random screening to a more targeted strategy for drug discovery. nih.gov

Key design principles for benzothiazole-based compounds include:

Pharmacophore Identification: A crucial step is identifying the essential chemical features (pharmacophore) required for biological activity. For many benzothiazole inhibitors, this includes a combination of features such as an aromatic ring, a cationic center, and hydrogen bond donors/acceptors. mdpi.comresearchgate.net For instance, the design of selective MAO-B inhibitors often incorporates three parts: a benzothiazole core, a linker with H-bond acceptors/donors, and another (hetero)aromatic ring system. mdpi.com

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead molecule with another group that has similar physical or chemical properties (a bioisostere) to improve activity or other properties. This approach has been used to develop new series of benzothiazole derivatives as tubulin polymerization inhibitors. researchgate.net

Structure-Based Design: When the 3D structure of the biological target is known, structure-based design can be employed. This involves using molecular docking to predict how designed molecules will bind to the target's active site. biointerfaceresearch.com Docking studies have been used to design selective BACE1 inhibitors and to understand how benzothiazole derivatives interact with the ATP binding site of kinases like p56lck. biointerfaceresearch.comnih.gov

Molecular Hybridization: This principle involves combining two or more different pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or dual activity. This has been used to design novel antimicrobial agents by creating heteroaryl-benzothiazole hybrids. mdpi.com

Optimizing Physicochemical Properties: Rational design also focuses on fine-tuning properties like hydrophobicity and electronic distribution. SAR studies have shown that hydrophobic moieties are often key for cytotoxic activity, and the strategic placement of electron-withdrawing or -donating groups can be used to modulate potency against specific targets. nih.govpharmacyjournal.in For example, designing fluorinated analogs of 2-(4-aminophenyl) benzothiazoles can successfully block C-oxidation, improving metabolic stability. chemistryjournal.net

By applying these principles, researchers can systematically modify the benzothiazole scaffold to develop new chemical entities with optimized therapeutic potential. thaiscience.info

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For the 1,3-Benzothiazol-5-amine (B72588) scaffold, DFT calculations are employed to determine its three-dimensional geometry, electron distribution, and orbital energies. nbu.edu.saugm.ac.id Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's electronic behavior. researchgate.net

The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity; a smaller gap often suggests higher reactivity. nbu.edu.sa For benzothiazole (B30560) derivatives, these calculations help in predicting how the molecule will behave in chemical reactions. nbu.edu.sa

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electron density around the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. scirp.orgresearchgate.netnih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. scirp.orgnih.gov For 1,3-Benzothiazol-5-amine, the amine group and nitrogen heteroatom are typically identified as key sites for interaction.

| Parameter | Typical Calculated Value (Arbitrary Units/eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Represents electron-donating ability. |

| LUMO Energy | -1.5 to -1.0 eV | Represents electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV | Indicates chemical reactivity and stability. nbu.edu.sa |

| Dipole Moment | 2.0 to 3.5 Debye | Measures the polarity of the molecule. |

| Ionization Potential | ~6.0 eV | Energy required to remove an electron. |

| Electron Affinity | ~1.0 eV | Energy released when an electron is added. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. ijprajournal.comwjarr.com In drug discovery, this is used to model the interaction between a ligand, such as a 1,3-Benzothiazol-5-amine derivative, and a biological target, typically a protein or enzyme. acs.orgnih.gov The process involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity. wjarr.comresearchgate.net Studies on various benzothiazole derivatives have used docking to elucidate binding modes with targets like kinases, DNA gyrase, and enzymes implicated in Alzheimer's disease. researchgate.netbiointerfaceresearch.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-target complex. biointerfaceresearch.comnih.govacs.org MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the target. jksus.orgnih.gov These simulations are crucial for validating docking results and understanding the physical movements that govern molecular recognition. nih.gov

| Parameter | Example Value | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A more negative value suggests stronger binding. |

| Hydrogen Bonds Formed | 3 | Indicates specific, stabilizing interactions with receptor residues. |

| Interacting Residues | ASP79, ILE78, PHE258 | Identifies key amino acids in the binding site. europeanreview.org |

| RMSD from Crystal Structure | 1.8 Å | Root Mean Square Deviation; a low value indicates the docking pose is close to the experimentally observed binding mode. |

Computational Prediction of Molecular Behavior and Fate (non-clinical focus)

Computational tools are widely used to predict the physicochemical properties and potential environmental fate of chemical compounds. For 1,3-Benzothiazol-5-amine dihydrochloride (B599025), in silico models can estimate properties that influence its behavior outside of a biological system. These predictions are often grouped under ADME (Absorption, Distribution, Metabolism, Excretion) frameworks, but the principles can be applied to a non-clinical context. biointerfaceresearch.comderpharmachemica.com

Properties such as water solubility, partition coefficient (LogP), and potential for binding to environmental particles can be calculated. researchgate.net For instance, a predicted LogP value can indicate whether the compound is more likely to be found in aquatic environments or to bioaccumulate in fatty tissues. Toxicity prediction web-servers can also be used to estimate potential hazards without conducting animal testing, assessing endpoints like mutagenicity or environmental toxicity. nih.gov These computational assessments are vital for understanding the lifecycle and potential environmental impact of a chemical.

Virtual Screening and De Novo Design Approaches

The 1,3-Benzothiazol-5-amine scaffold can serve as a starting point for the discovery of new molecules with desired properties using advanced computational methods. researchgate.net

Virtual Screening is a technique where large libraries of digital compounds are computationally tested for their ability to bind to a specific target. ijprajournal.comwjarr.com If 1,3-Benzothiazol-5-amine is identified as a "hit" or a promising fragment, virtual screening can be used to search for similar, commercially available or synthetically accessible molecules that might have improved properties. acs.org

De Novo Design takes this a step further by building novel molecular structures from scratch. nih.gov Algorithms piece together fragments or atoms within the constraints of a target's binding site to design entirely new molecules. The benzothiazole core could be used as a primary scaffold or an anchor fragment in such a design process, with the algorithm suggesting various substitutions to optimize interactions and properties. nih.gov Both approaches accelerate the process of discovering new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Quantum Chemical Descriptors and Their Correlation with Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific property. researchgate.netresearchgate.net This is achieved by using molecular descriptors, which are numerical values that characterize the properties of a molecule.

Quantum chemical descriptors, derived from methods like DFT, are particularly powerful in QSAR studies. nih.gov These descriptors include electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric properties, and thermodynamic properties. nih.govnih.gov By correlating these descriptors with experimentally measured activities for a series of related compounds, a predictive QSAR model can be built. researchgate.netnih.gov For benzothiazole derivatives, QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial effects, identifying which structural features are most important for the desired outcome. researchgate.netresearchgate.net

| Descriptor | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E-HOMO | Relates to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Relates to the molecule's ability to accept electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Dipole Moment | μ | Indicates the overall polarity and influences solubility and binding. |

| Total Energy | E-Total | The total electronic energy of the molecule in its ground state. |

| Polarizability | α | Describes the molecule's ability to form instantaneous dipoles. nih.gov |

Analytical and Spectroscopic Characterization of 1,3 Benzothiazol 5 Amine Dihydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)

In the ¹H NMR spectrum of 1,3-Benzothiazol-5-amine (B72588), distinct signals are expected for the protons on the benzothiazole (B30560) core. The aromatic protons on the benzene (B151609) ring would appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. A characteristic singlet for the proton at the C2 position of the thiazole (B1198619) ring would also be observed. The protons of the primary amine group at the C5 position would likely produce a broad singlet.

For the dihydrochloride (B599025) salt, protonation occurs at both the thiazole nitrogen and the exocyclic amine. This results in significant downfield shifts for adjacent protons due to the increased electron-withdrawing nature of the protonated nitrogens (NH⁺ and NH₃⁺). The amine protons would appear as a broad signal, potentially coupled to ¹⁴N.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbons of the aromatic ring typically resonate between 110 and 155 ppm. The C2 carbon of the thiazole ring is particularly deshielded and appears further downfield. Studies on various benzazole compounds have utilized ¹³C NMR to investigate tautomeric equilibria and substituent effects on chemical shifts. mdpi.com The characterization of newly synthesized benzothiazole analogues routinely relies on both ¹H and ¹³C NMR for structural confirmation. jyoungpharm.orgrsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for 1,3-Benzothiazol-5-amine This table presents expected chemical shift ranges based on the analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (C4, C6, C7) | 7.0 - 8.5 | Complex multiplet patterns. |

| ¹H | Thiazole (C2-H) | ~9.0 | Singlet, downfield due to adjacent heteroatoms. |

| ¹H | Amine (NH₂) | 3.5 - 5.0 | Broad singlet; position is concentration and solvent dependent. |

| ¹³C | Aromatic | 110 - 155 | Multiple signals corresponding to the six benzene carbons. |

| ¹³C | Thiazole (C2) | >155 | Downfield shift due to bonding with nitrogen and sulfur. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of 1,3-Benzothiazol-5-amine, providing strong evidence for its elemental composition and structure. The molecular formula of 1,3-Benzothiazol-5-amine is C₇H₆N₂S, corresponding to a molecular weight of approximately 150.20 g/mol . chemscene.com

According to the nitrogen rule in mass spectrometry, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for 1,3-Benzothiazol-5-amine. openstax.org In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

The fragmentation of benzothiazole derivatives is influenced by the stable aromatic core and the nature of its substituents. For aromatic amines, fragmentation often involves the cleavage of bonds adjacent to the amine group, a process known as alpha-cleavage. libretexts.orglibretexts.org Common fragmentation pathways for the benzothiazole ring system can include the loss of small molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). Analysis of other complex thiazole derivatives has shown fragmentation patterns involving the opening of the thiazole ring followed by subsequent losses of neutral fragments. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for 1,3-Benzothiazol-5-amine

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₇H₆N₂S]⁺ | Molecular Ion (M⁺) | 150 |

| [C₆H₅NS]⁺ | Loss of HCN from the molecular ion | 123 |

| [C₇H₅NS]⁺ | Loss of a hydrogen radical | 149 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 1,3-Benzothiazol-5-amine and for the separation of this compound from reaction intermediates and byproducts. The technique is widely applied in the analysis and purification of benzothiazole derivatives. jyoungpharm.orgbiorxiv.org

A reverse-phase (RP-HPLC) method has been described for the analysis of 1,3-Benzothiazol-5-amine. This method utilizes a stationary phase with low silanol (B1196071) activity and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier. biorxiv.org For standard analysis, phosphoric acid can be used, while for applications compatible with mass spectrometry (LC-MS), a volatile modifier like formic acid is substituted. biorxiv.org

HPLC is also crucial for monitoring the progress of chemical reactions during the synthesis of benzothiazole-containing peptides, ensuring the completeness of cyclization and coupling steps. nih.gov Purity determination by HPLC is a standard part of the characterization process for novel benzothiazole analogues, with studies reporting purities up to 99.36%. jyoungpharm.org

Table 3: Example HPLC Conditions for 1,3-Benzothiazol-5-amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | biorxiv.org |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | biorxiv.org |

| Application | Purity assessment and separation | biorxiv.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of 1,3-Benzothiazol-5-amine and its derivatives. The benzothiazole core is a chromophore that absorbs UV radiation, leading to characteristic π-π* and n-π* transitions. nih.govnih.gov

The parent benzothiazole molecule exhibits several absorption bands in the UV region. nist.gov The introduction of an amine (-NH₂) group at the C5 position acts as a powerful auxochrome. The lone pair of electrons on the nitrogen atom extends the conjugated system through resonance, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted parent compound. researchgate.net

Conversely, in the 1,3-Benzothiazol-5-amine dihydrochloride salt, the amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This removes the non-bonding electrons from conjugation with the aromatic ring, resulting in a hypsochromic shift (shift to shorter wavelengths) relative to the free amine. The UV-Vis spectrum is therefore sensitive to the pH of the solution. researchgate.net Studies on various aromatic imines containing thiazole moieties have demonstrated that absorption spectra can be significantly modified by changes in chemical structure and substitution. nih.govnih.gov

Table 4: UV-Vis Absorption Characteristics of Benzothiazole Systems

| Compound | Key Feature | Expected Spectral Shift |

|---|---|---|

| 1,3-Benzothiazole (Parent) | Core chromophore | Baseline absorption bands. nist.gov |

| 1,3-Benzothiazol-5-amine | -NH₂ auxochrome | Bathochromic shift (to longer λmax) vs. parent. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,3-Benzothiazol-5-amine, the IR spectrum provides clear evidence for its key structural features.

The spectrum of 1,3-Benzothiazol-5-amine is expected to show characteristic absorption bands for the primary amine, the aromatic ring, and the integrated thiazole moiety. The primary amine (-NH₂) group typically exhibits two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. instanano.com Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹.

The benzothiazole ring itself gives rise to several characteristic peaks. The C=N stretching vibration of the thiazole ring is typically found in the 1600-1640 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations produce a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ range. acenet.edu

For the dihydrochloride salt, the IR spectrum would show significant changes. The sharp N-H stretching bands of the primary amine would be replaced by a very broad and strong absorption band characteristic of the N-H⁺ stretching in an ammonium salt, often centered around 2800-3000 cm⁻¹.

Table 5: Characteristic IR Absorption Frequencies for 1,3-Benzothiazol-5-amine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C=N Stretch | Thiazole Ring | 1600 - 1640 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound was not found in the surveyed literature, the technique has been widely applied to numerous benzothiazole derivatives. nih.govmdpi.commdpi.com These studies reveal common structural motifs. The benzothiazole ring system is typically found to be nearly planar. nih.gov The crystal packing of these molecules is often governed by a network of intermolecular interactions, including hydrogen bonding (e.g., involving amine or hydroxyl groups) and π-π stacking between the aromatic rings.

For instance, the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one demonstrated that the most significant contributions to crystal packing were from H···H, H···O, H···C, and H···S interactions. nih.gov Analysis of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides showed that the supramolecular arrangement was dominated by classical N–H···N hydrogen bonds and offset π···π interactions. mdpi.com A crystallographic study of this compound would be expected to reveal similar interactions, particularly strong hydrogen bonds involving the chloride counter-ions and the protonated amine and thiazole nitrogen atoms.

Table 6: Representative Crystal Data for a Benzothiazole Derivative Data for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, serving as an example of crystallographic analysis in this class of compounds. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4358 (3) |

| b (Å) | 9.9408 (3) |

| c (Å) | 12.0624 (4) |

| β (°) | 101.076 (1) |

Applications of 1,3 Benzothiazol 5 Amine Dihydrochloride As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The presence of the primary amino group on the benzothiazole (B30560) ring makes 1,3-Benzothiazol-5-amine (B72588) a key starting material for the synthesis of various other heterocyclic structures. The amine functionality can readily participate in condensation, cyclization, and multicomponent reactions to build new ring systems.

Thiazolidinones: The amino group of aminobenzothiazoles can be acylated with chloroacetyl chloride, followed by cyclization with ammonium (B1175870) thiocyanate (B1210189) to yield 2-(benzothiazolylimino)thiazolidin-4-ones. nih.gov These 4-thiazolidinone (B1220212) rings are known to be core structures in various compounds displaying antibacterial and antifungal activity. nih.govnih.gov The general synthesis involves a two-step process, starting with the formation of an N-(benzothiazolyl)-2-chloroacetamide intermediate.

1,3,4-Oxadiazoles: 1,3-Benzothiazol-5-amine can be converted into 1,3,4-oxadiazole (B1194373) derivatives, which are heterocyclic compounds known for a wide range of biological activities. researchgate.netacs.org A common synthetic route involves the conversion of the amine to a hydrazide, followed by cyclization. For instance, acylation followed by reaction with hydrazine (B178648) hydrate (B1144303) yields a key hydrazide intermediate. This intermediate can then be cyclized with reagents like carbon disulfide or treated with phosphorus pentoxide to form the 1,3,4-oxadiazole ring. researchgate.netmdpi.com

1,2,3- and 1,2,4-Triazoles: The synthesis of triazole-containing benzothiazoles is a significant area of research, as triazoles are known for their broad pharmacological applications. nih.govfrontiersin.org For the synthesis of 1,2,3-triazoles, the amino group of benzothiazole can be functionalized to introduce an azide (B81097) group, which then undergoes a 1,3-dipolar cycloaddition reaction (a "click reaction") with various terminal alkynes. researchgate.net To form 1,2,4-triazoles, a common method involves reacting an acylthiosemicarbazide intermediate, derived from the corresponding acid hydrazide, in the presence of a base like sodium hydroxide. mdpi.com

Fused Heterocyclic Systems (Imidazo[2,1-b]benzothiazoles): The aminobenzothiazole scaffold is particularly useful for creating fused polycyclic systems. The reaction of 2-aminobenzothiazoles with α-haloketones is a well-established method for synthesizing imidazo[2,1-b]benzothiazoles. nih.govnih.gov This reaction proceeds via initial N-alkylation of the endocyclic nitrogen, followed by intramolecular cyclization. These fused systems are of great interest in medicinal chemistry for their potential as anticancer agents. acs.orguokerbala.edu.iq

Table 1: Heterocyclic Systems Synthesized from Aminobenzothiazole Precursors

| Heterocyclic System | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 4-Thiazolidinones | Chloroacetyl chloride, Ammonium thiocyanate | Acylation, Cyclization | nih.gov |

| 1,3,4-Oxadiazoles | Hydrazine hydrate, Carbon disulfide | Hydrazinolysis, Cyclization | researchgate.netmdpi.com |

| 1,2,3-Triazoles | Sodium azide, Terminal alkynes | Diazotization, Cycloaddition | researchgate.net |

| 1,2,4-Triazoles | Thiosemicarbazide, NaOH | Condensation, Cyclization | mdpi.com |

| Imidazo[2,1-b]benzothiazoles | α-Haloketones | Condensation, Cyclization | nih.govnih.gov |

| Pyrimido[2,1-b]benzothiazoles | Isocyanides, Aldehydes | Multicomponent Reaction | researchgate.netrsc.org |

Role in Enabling Complex Organic Transformations

1,3-Benzothiazol-5-amine dihydrochloride (B599025) is a valuable substrate for complex organic transformations, particularly in multicomponent reactions (MCRs), which allow for the construction of intricate molecular architectures in a single step.

Isocyanide-Based Multicomponent Reactions: The amino group of the benzothiazole scaffold can participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions, although more commonly it is used in novel MCRs to build fused heterocyclic systems. For example, the one-pot reaction of an aminobenzothiazole, an aldehyde, and an isocyanide can lead to the formation of complex fused pyrimidine (B1678525) derivatives. researchgate.net These reactions are highly efficient and atom-economical, providing rapid access to libraries of structurally diverse compounds.

Groebke–Blackburn–Bienaymé Reaction: This is a well-known MCR that involves the reaction of an aldehyde, an isocyanide, and a nitrogen-containing heterocycle. 2-Aminobenzothiazoles are effective substrates in this reaction, leading to the synthesis of 3-aminoimidazo[2,1-b]benzothiazoles. nih.gov This transformation is significant for its ability to generate privileged scaffolds for drug discovery under mild conditions.

Synthesis of Spiroheterocycles: The benzothiazole amine can be employed in pseudo-four-component reactions to construct complex spirocyclic structures. For instance, the reaction of 2-amino-6-bromo-4-methylbenzothiazole with an aldehyde and 4-hydroxycoumarin (B602359) proceeds via a sequence of Knoevenagel condensation, another condensation, and a hetero-Diels–Alder cycloaddition to yield a spiroheterocycle in high yield. nih.gov Such rigid three-dimensional structures are highly sought after in medicinal chemistry.

Contributions to the Development of Functional Molecules

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, and derivatives of 1,3-Benzothiazol-5-amine are integral to the development of a wide range of functional molecules, including pharmaceuticals and dyes.

Anticancer Agents: Aminobenzothiazole derivatives have shown significant potential as anticancer agents. nih.govtandfonline.commdpi.com They have been incorporated into molecules designed to inhibit various cancer-related targets. For example, new hybrids of 2-aminobenzothiazole (B30445) linked to thiazolidine-2,4-dione have been synthesized and shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. tandfonline.com Other derivatives have demonstrated cytotoxicity against a range of human tumor cell lines, including leukemia, lung, colon, and breast cancer. nih.govresearchgate.net

Antimicrobial Agents: The aminobenzothiazole moiety is a common feature in novel antimicrobial agents. nih.govresearchgate.netrsc.org Derivatives have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov For instance, sulfonamide analogues of benzothiazole have shown excellent antibacterial activity against P. aeruginosa, S. aureus, and E. coli. nih.gov Similarly, Schiff base analogues have demonstrated significant antibacterial action through the inhibition of dihydrofolate reductase. nih.gov

Dyes and Fluorophores: The aromatic system of benzothiazole makes it a suitable chromophore. The diazotization of the amino group in aminobenzothiazoles, followed by coupling with electron-rich aromatic compounds, is a standard method for producing azo dyes. internationaljournalcorner.comresearchgate.net These heterocyclic azo dyes are known for their bright colors and high tinctorial strength. internationaljournalcorner.com Furthermore, the benzothiazole core is found in fluorogenic dyes. For example, benzothiazole alkyne has been used as a profluorophore that becomes fluorescent after a "click" reaction, making it useful for labeling proteins and nucleic acids. nih.gov

Table 2: Examples of Functional Molecules Derived from Aminobenzothiazole Scaffolds

| Functional Molecule Class | Specific Example/Target | Reported Activity | Reference(s) |

|---|---|---|---|

| Anticancer Agents | VEGFR-2 Inhibitors | IC₅₀ = 91 nM | tandfonline.com |

| Picolinamide Derivatives | GI₅₀ = 0.542 µM (Renal Cancer) | nih.govtandfonline.com | |

| Hydroxamic Acid Derivatives | Avg. IC₅₀ = 0.81 µg/mL | nih.govtandfonline.com | |

| Antimicrobial Agents | Sulfonamide Analogues | MIC = 3.1–6.2 µg/mL (vs. P. aeruginosa) | nih.gov |

| Isatin Derivatives | MIC = 3.1 µg/mL (vs. E. coli) | nih.gov | |

| N-benzothiazolyl-benzamides | MIC = 3.91–62.5 µg/mL | rsc.org | |

| Dyes | Azo Dyes | Textile and non-textile applications | internationaljournalcorner.com |

| Fluorogenic Dyes | "Click-on" probes for biomolecule labeling | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of benzothiazoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. nih.gov Consequently, a major thrust in current research is the development of innovative and sustainable synthetic methodologies. These efforts are geared towards improving efficiency, reducing environmental impact, and enhancing the accessibility of compounds like 1,3-Benzothiazol-5-amine (B72588) dihydrochloride (B599025) for further research and development.

Table 1: Comparison of Synthetic Approaches for Benzothiazole (B30560) Derivatives

| Approach | Description | Advantages | Key Research Focus |

|---|---|---|---|

| Conventional Methods | Often involve condensation of 2-aminothiophenols with various reagents like acids or aldehydes. researchgate.net | Well-established and versatile. | Optimization of reaction conditions to improve yields and reduce byproducts. |

| Green Synthesis | Employs sustainable practices such as green solvents, renewable starting materials, and non-toxic catalysts. nih.gov | Minimizes environmental impact, improves safety, and can be more cost-effective. nih.gov | Development of novel green catalysts and solvent systems. |

| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasonic irradiation to accelerate reaction rates. nih.gov | Reduced reaction times, often higher yields, and enhanced purity. | Scaling up processes and exploring a wider range of substrates. |

| One-Pot, Multi-Component Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increased efficiency, reduced waste, and simplified workflow. | Designing novel reaction cascades for complex benzothiazole structures. |

Exploration of Novel Biological Targets and Mechanistic Pathways (in vitro)

While benzothiazole derivatives have been investigated for a range of activities, including anticancer and anti-inflammatory effects, the full spectrum of their biological targets remains an active area of exploration. nih.gov For 1,3-Benzothiazol-5-amine, in vitro studies are crucial for identifying novel protein interactions and elucidating the underlying mechanisms of action.

Current research is moving beyond traditional targets to explore new and previously unexploited biological pathways. For instance, studies are investigating the potential for benzothiazole derivatives to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and ERK pathways. nih.gov There is also growing interest in their ability to interact with targets involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.gov Advanced in vitro techniques, including proteomics and transcriptomics, are being employed to obtain a global view of the cellular response to treatment with these compounds, helping to identify novel targets and resistance mechanisms. The goal is to build a comprehensive understanding of how these molecules function at a cellular level, paving the way for the development of more selective and effective therapeutic agents.

Advanced Computational Modeling for Comprehensive System Analysis

In silico methods have become indispensable in modern drug discovery, and their application to the study of 1,3-Benzothiazol-5-amine and its analogs is a rapidly advancing field. Advanced computational modeling allows for a detailed analysis of the compound's physicochemical properties, potential biological targets, and metabolic fate before it is even synthesized. nih.gov

Molecular docking studies are routinely used to predict the binding affinity and orientation of benzothiazole derivatives within the active sites of various target proteins. mdpi.com These simulations provide valuable insights into the key molecular interactions that govern biological activity, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net Furthermore, computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling help to establish mathematical relationships between the chemical structure of a compound and its biological activity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are also employed to assess the drug-like properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net These computational approaches significantly reduce the time and cost associated with drug development by allowing researchers to prioritize the most promising candidates for synthesis and biological testing.

Table 2: Computational Tools in Benzothiazole Research

| Computational Tool | Application | Purpose |

|---|---|---|

| Molecular Docking | Predicts the interaction between a small molecule (ligand) and a protein (receptor). mdpi.com | To identify potential biological targets and understand binding mechanisms. |

| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. | To guide the design of new derivatives with improved potency. |

| ADMET Prediction | In silico estimation of a compound's pharmacokinetic and toxicological properties. researchgate.net | To assess the drug-likeness of a compound and identify potential liabilities. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | To study the stability of ligand-protein complexes and conformational changes. |

Integration of High-Throughput Screening with Mechanistic Investigations

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets. The integration of HTS with detailed mechanistic studies represents a powerful strategy for accelerating the discovery of new therapeutic applications for benzothiazole derivatives like 1,3-Benzothiazol-5-amine.

In this approach, HTS is used to quickly identify "hit" compounds that exhibit activity in a primary assay. These hits are then subjected to more detailed mechanistic investigations to validate their activity, determine their mode of action, and confirm their specificity. nih.gov This integrated workflow ensures that the most promising compounds are advanced, while those with undesirable properties are quickly eliminated. For example, a library of benzothiazole derivatives could be screened for its ability to inhibit a particular enzyme. The most potent inhibitors identified in the screen would then be studied in a battery of secondary assays to confirm their mechanism of inhibition and assess their effects on cellular pathways. This combination of high-throughput screening and in-depth biological characterization is essential for the efficient discovery and development of novel drugs based on the benzothiazole scaffold. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.